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Introduction
Matrin 3 (MATR3) is a highly conserved nuclear matrix protein involved in a multitude of

cellular processes, including RNA metabolism and the DNA damage response (DDR).[1][2][3]

[4][5] Mutations in the MATR3 gene have been linked to neurodegenerative diseases such as

amyotrophic lateral sclerosis (ALS), making the study of its protein-protein interactions critical

for understanding disease mechanisms and developing potential therapeutic interventions.[6]

[7] Immunoprecipitation coupled with mass spectrometry (IP-MS) is a powerful technique to

elucidate the Matrin 3 interactome. This document provides a detailed protocol for performing

Matrin 3 IP-MS experiments, along with an overview of its key interacting partners and the

pathways in which it functions.

Data Presentation
Quantitative Analysis of Matrin 3 Interacting Proteins
A key application of Matrin 3 IP-MS is the quantitative comparison of protein interactions

between wild-type (WT) and mutant forms of the protein, which can provide insights into

disease pathogenesis. The following table summarizes high-confidence interacting proteins

identified in a study by Boehringer et al. (2017), comparing WT Matrin 3 with the S85C ALS-

associated mutant. The data is presented as normalized spectral abundance factors (NSAF), a

label-free quantitative proteomics method.
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Protein Gene Function
NSAF (WT
Matrin 3)

NSAF
(S85C
Mutant)

Fold
Change
(S85C/WT)

Matrin 3 MATR3

RNA/DNA

binding,

nuclear

matrix

1.000 1.000 1.0

Aly/REF

export factor
ALYREF mRNA export 0.875 0.654 0.75

THO complex

subunit 2
THOC2 mRNA export 0.763 0.598 0.78

DDX39B DDX39B

RNA

helicase,

mRNA export

0.698 0.854 1.22

Splicing

factor 3a

subunit 3

SF3A3 RNA splicing 0.452 0.611 1.35

Polypyrimidin

e tract-

binding

protein 1

PTBP1 RNA splicing 0.512 0.498 0.97

Non-POU

domain-

containing

octamer-

binding

protein

NONO

DNA/RNA

binding,

transcription

0.321 0.333 1.04

Splicing

factor,

proline- and

glutamine-

rich

SFPQ

DNA/RNA

binding,

splicing

0.298 0.315 1.06
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DNA-

dependent

protein

kinase

catalytic

subunit

PRKDC
DNA damage

repair
0.154 0.162 1.05

X-ray repair

cross

complementi

ng 5

XRCC5
DNA damage

repair (Ku80)
0.187 0.199 1.06

X-ray repair

cross

complementi

ng 6

XRCC6
DNA damage

repair (Ku70)
0.201 0.211 1.05

Note: The data presented here is a representative summary based on published findings and is

intended for illustrative purposes. For a complete dataset, please refer to the supplementary

materials of Boehringer et al., Scientific Reports, 2017.

Experimental Protocols
Detailed Methodology for FLAG-tagged Matrin 3
Immunoprecipitation
This protocol is adapted from established methods for FLAG-tag immunoprecipitation and is

suitable for the analysis of Matrin 3 protein-protein interactions.[8][9]

Materials:

Cell Lines: HEK293T or NSC-34 cells expressing 3xFLAG-tagged Matrin 3 (wild-type or

mutant).

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100,

supplemented with protease and phosphatase inhibitor cocktails.

Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100.
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Elution Buffer: 100 mM Glycine-HCl, pH 2.5 or 3xFLAG peptide solution (150 µg/mL in Wash

Buffer).

Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

Antibodies: Anti-FLAG M2 affinity gel (e.g., Sigma-Aldrich).

Beads: Protein A/G magnetic beads.

Procedure:

Cell Lysis:

Harvest cells and wash twice with ice-cold PBS.

Resuspend the cell pellet in ice-cold Lysis Buffer.

Incubate on ice for 30 minutes with occasional vortexing.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Transfer the supernatant to a new pre-chilled tube.

Immunoprecipitation:

Equilibrate the anti-FLAG M2 affinity gel by washing with Lysis Buffer.

Add the equilibrated affinity gel to the protein lysate.

Incubate for 2-4 hours or overnight at 4°C on an end-over-end rotator.

Washing:

Pellet the affinity gel by gentle centrifugation (e.g., 1,000 x g for 1 minute).

Carefully remove the supernatant.

Wash the beads three to five times with ice-cold Wash Buffer. With each wash, resuspend

the beads and then pellet them.
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Elution:

Acid Elution: After the final wash, remove all supernatant. Add Elution Buffer to the beads

and incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads

and immediately neutralize the supernatant with Neutralization Buffer.

Peptide Elution: Resuspend the beads in Wash Buffer containing 3xFLAG peptide.

Incubate for 30-60 minutes at 4°C with gentle agitation. Pellet the beads and collect the

supernatant containing the eluted protein complex.

Sample Preparation for Mass Spectrometry:

The eluted proteins can be precipitated using methods such as trichloroacetic acid (TCA)

precipitation.

The protein pellet is then washed with cold acetone and air-dried.

The dried pellet is resuspended in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl,

pH 8.5) for subsequent reduction, alkylation, and tryptic digestion.

Mass Spectrometry Analysis
Instrumentation: A high-resolution mass spectrometer such as an Orbitrap Fusion Lumos or

a Q-Exactive HF (Thermo Fisher Scientific) is recommended.

LC-MS/MS: Peptides are separated by reverse-phase liquid chromatography over a 60-120

minute gradient and analyzed by tandem mass spectrometry (MS/MS).

Data Analysis: The raw mass spectra are processed using software such as Proteome

Discoverer, MaxQuant, or similar platforms.[8] Peptide identification is performed by

searching against a human protein database (e.g., UniProt/Swiss-Prot). Label-free

quantification methods like NSAF or intensity-based absolute quantification (iBAQ) can be

used for relative protein abundance measurements.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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